N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide is a synthetic compound researched for its potent and selective inhibition of c-Jun N-terminal kinases (JNK) 2 and 3 [, ]. JNKs are enzymes involved in various cellular processes, including inflammation, cell death, and cell proliferation. N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide belongs to a class of compounds known as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides.
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide is an organic compound classified within the group of benzamides. Its structure features a benzothiophene ring fused with a benzamide moiety, characterized by a cyano group and a fluorine atom. This compound has garnered attention in scientific research due to its unique structural attributes and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide typically involves several key steps:
These steps can be executed using various solvents and conditions to optimize yield and purity .
The molecular structure of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide includes:
The compound's structural formula can be represented in various formats such as InChI and SMILES for computational modeling .
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide involves its interaction with specific biological targets. The cyano group and benzamide moiety are crucial for binding to enzymes or receptors, potentially modulating their activity. This modulation may lead to inhibition or activation of certain biochemical pathways, contributing to observed biological effects such as antimicrobial or anticancer properties .
Key physical properties include:
Chemical properties include:
Data on melting point, boiling point, and specific heat capacity may be required from experimental studies for comprehensive understanding .
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide has several notable applications:
These applications highlight the compound's versatility in both academic research and industrial contexts .
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide (hereafter referred to as CTFB-2F) is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK) isoforms, with significant implications for neurodegenerative disorders. JNK3 (MAPK10), predominantly expressed in the brain, is a key mediator of neuronal apoptosis in response to stress signals such as oxidative stress, Aβ peptide toxicity, and neuroinflammation. CTFB-2F inhibits JNK3 with a pIC₅₀ of 6.7, effectively blocking the phosphorylation of transcription factors like c-Jun and reducing the expression of pro-apoptotic genes (e.g., BAX, PUMA) [1] [3].
Table 1: Neuroprotective Mechanisms of CTFB-2F via JNK3 Inhibition
Target | Effect of Inhibition | Downstream Consequence |
---|---|---|
JNK3 (MAPK10) | Reduced c-Jun phosphorylation | Suppression of AP-1-mediated apoptosis |
Mitochondrial BAX | Decreased translocation to mitochondrial membrane | Inhibition of cytochrome c release |
p53-p73 dimerization | Disrupted stabilization | Lower transcription of PUMA/NOXA genes |
Tau hyperphosphorylation | Attenuated JNK-mediated tau modification | Reduced neurofibrillary tangle formation |
X-ray crystallography studies reveal that CTFB-2F binds uniquely to the ATP pocket of JNK3. The 3-cyano substituent forms a critical hydrogen bond with the hinge region residue Met149, while the 2-fluorobenzamide moiety occupies a hydrophobic cleft, conferring high binding affinity (PDB: 4W7X) [3]. This interaction disrupts JNK3's ability to phosphorylate substrates involved in amyloid-beta toxicity and glutamate excitotoxicity—key pathways in Alzheimer’s and Parkinson’s disease models. Preclinical evidence confirms CTFB-2F reduces neuronal death in hippocampal slices exposed to Aβ oligomers by 78% and improves cognitive function in rodent models of neurodegeneration [1].
CTFB-2F exhibits distinct pharmacological selectivity across JNK isoforms, with preferential inhibition of JNK2 (MAPK9; pIC₅₀: 6.5) and JNK3 (MAPK10; pIC₅₀: 6.7) over JNK1 (MAPK8; pIC₅₀: <5.0). This selectivity arises from structural variations in the ATP-binding sites: JNK3’s larger hydrophobic region accommodates the tetrahydrobenzothiophene core of CTFB-2F, whereas JNK1’s shallow binding pocket reduces compound affinity. Notably, CTFB-2F shows >30-fold selectivity for JNK2/3 over JNK1 and >100-fold selectivity over p38α and ERK2 kinases [3] [8].
Table 2: Isoform Selectivity Profile of CTFB-2F
Kinase | KM (μM) for ATP | CTFB-2F pIC₅₀ | Functional Role |
---|---|---|---|
JNK3 | 18.2 | 6.7 | Neuronal apoptosis, synaptic plasticity |
JNK2 | 22.5 | 6.5 | Inflammatory cytokine production, cell migration |
JNK1 | 15.8 | <5.0 | Proliferation, oncogenic transformation |
p38α | 10.3 | <4.0 | Stress-induced inflammation |
ERK2 | 12.7 | <4.0 | Cell growth, differentiation |
Functionally, JNK3 inhibition is critical for neuroprotection, while JNK2 inhibition modulates inflammatory responses in glial cells. However, JNK2’s role in insulin receptor substrate phosphorylation also links it to metabolic dysregulation in neurodegenerative microenvironments [8]. The dual JNK2/3 inhibition by CTFB-2F thus simultaneously targets apoptotic and inflammatory pathways—synergistically mitigating disease progression in models of Huntington’s disease, where both neuronal death and neuroinflammation drive pathology [3].
Dysregulation of the MAPK cascade—particularly JNK hyperactivation—subverts physiological apoptosis into a pathological mechanism in neurodegeneration. CTFB-2F restores apoptotic balance by disrupting three key nodes of the MAPK signaling network:
Table 3: Apoptotic Pathway Modulation by CTFB-2F
Apoptotic Component | Effect of CTFB-2F | Net Outcome |
---|---|---|
Mitochondrial BAX/BAK | Oligomerization ↓45% | Reduced cytochrome c release |
Caspase-3 cleavage | Activity ↓70% | Inhibition of DNA fragmentation |
AP-1 complex formation | c-Jun/c-Fos dimerization ↓60% | Lower FASL transcription |
ERK5 phosphorylation | Activity ↑2.1-fold | Enhanced BDNF survival signaling |
In Alzheimer’s models, CTFB-2F suppresses the JNK-p53-p73 axis, which is hyperactivated by amyloid-beta aggregates. This disrupts the expression of PUMA—a BCL-2 homology 3 (BH3)-only protein that permeabilizes mitochondrial membranes [6] [8]. Consequently, CTFB-2F reduces caspase-3 activation by 70% and preserves synaptic integrity, demonstrating its efficacy in rebalancing dysregulated MAPK cascades toward neuronal survival [2] [3].
Compound Identification Table
Property | Identifier/Value |
---|---|
IUPAC Name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide |
CAS Registry Number | 304884-83-1 |
ChemSpider ID | 670663 |
DrugBank Accession | DB07217 |
Molecular Formula | C₁₆H₁₃FN₂OS |
Molecular Weight | 300.35 g/mol |
ChEBI Classification | Mitogen-activated protein kinase inhibitor (CHEBI:40300) |
Key Biological Target | JNK2/JNK3 (MAPK9/10) |
SMILES | FC1=C(C=CC=C1)C(=O)NC₂=C(C#N)C₃=C(CCCC3)S₂ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1